molecular formula C30H40S12 B163815 Octaethylthio-dibenzo-tetrathiafulvalene CAS No. 133148-33-1

Octaethylthio-dibenzo-tetrathiafulvalene

Cat. No.: B163815
CAS No.: 133148-33-1
M. Wt: 785.4 g/mol
InChI Key: HVDCMUGJULQSSG-UHFFFAOYSA-N
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Description

Octaethylthio-dibenzo-tetrathiafulvalene is a complex organic compound known for its unique electrochemical properties. It belongs to the family of tetrathiafulvalene derivatives, which are widely recognized for their electron-donor capabilities and redox activity. These properties make this compound a valuable compound in the field of organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octaethylthio-dibenzo-tetrathiafulvalene typically involves the reaction of dibenzo-tetrathiafulvalene with ethylthiol groups under controlled conditions. The process often requires the use of a catalyst to facilitate the addition of ethylthiol groups to the tetrathiafulvalene core. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Octaethylthio-dibenzo-tetrathiafulvalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form radical cations and dications, which are important for its electrochemical applications.

    Reduction: It can also be reduced to form anions, which further enhances its electron-donor properties.

    Substitution: The ethylthiol groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include iodine and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

    Oxidation: Radical cations and dications.

    Reduction: Anions.

    Substitution: Derivatives with modified functional groups.

Scientific Research Applications

Octaethylthio-dibenzo-tetrathiafulvalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic materials and as a model compound for studying electron-donor properties.

    Biology: The compound’s redox activity makes it useful in studying biological redox processes and as a potential redox mediator in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electrochemical properties.

    Industry: It is used in the development of organic electronic devices, such as organic field-effect transistors and organic photovoltaics.

Mechanism of Action

The mechanism of action of octaethylthio-dibenzo-tetrathiafulvalene is primarily based on its ability to undergo reversible redox reactions. The compound can donate and accept electrons, making it an effective electron mediator. This property is utilized in various applications, such as in organic electronics, where it facilitates charge transfer processes. The molecular targets and pathways involved include interactions with other redox-active species and participation in electron transfer chains.

Comparison with Similar Compounds

    Tetrathiafulvalene: The parent compound, known for its electron-donor properties.

    Bis(ethylthio)-tetrathiafulvalene: A derivative with fewer ethylthiol groups.

    Tetrathiafulvalene-tetracyanoquinodimethane: A charge-transfer complex with unique electrical conductivity.

Uniqueness: Octaethylthio-dibenzo-tetrathiafulvalene stands out due to the presence of multiple ethylthiol groups, which enhance its solubility and modify its electrochemical properties. This makes it more versatile for various applications compared to its simpler counterparts.

Properties

IUPAC Name

4,5,6,7-tetrakis(ethylsulfanyl)-2-[4,5,6,7-tetrakis(ethylsulfanyl)-1,3-benzodithiol-2-ylidene]-1,3-benzodithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40S12/c1-9-31-17-18(32-10-2)22(36-14-6)26-25(21(17)35-13-5)39-29(40-26)30-41-27-23(37-15-7)19(33-11-3)20(34-12-4)24(38-16-8)28(27)42-30/h9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDCMUGJULQSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=C(C2=C1SC(=C3SC4=C(S3)C(=C(C(=C4SCC)SCC)SCC)SCC)S2)SCC)SCC)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40S12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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